- Indazole derivative as kinase inhibitor useful in treatment of cancer and its preparation, China, , ,
Cas no 937049-58-6 (6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)
937049-58-6 structure
Product Name:6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Número CAS:937049-58-6
MF:C13H17BN2O2
Megavatios:244.097283124924
MDL:MFCD07368067
CID:823364
PubChem ID:44119250
Update Time:2025-10-28
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Propiedades químicas y físicas
Nombre e identificación
-
- 1H-Indazole-6-boronic acid pinacol ester
- 1H-Indazole, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- Indazole-6-boronic acid pinacol ester
- 1H-?Indazole, 6-?(4,?4,?5,?5-?tetramethyl-?1,?3,?2-?dioxaborolan-?2-?yl)?-
- 1H-Indazole-6-Boronic Acid, Pinacol Ester
- 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- 1H-Indazole, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- YDWZPHAJTNZBEG-UHFFFAOYSA-N
- BCP13850
- 6-Indazoleboronic acid pinacol ester
- STL55453
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (ACI)
- MFCD07368067
- 6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2H-indazole
- J-518016
- BBL100744
- DB-013984
- 1H-Indazole,6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-
- 1788080-05-6
- STL554538
- CS-W006637
- 937049-58-6
- AKOS005255609
- DS-17001
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
- Z3225947006
- DTXSID501006636
- EN300-1068267
- 1H-Indazole-6-boronic acid pinacol ester, >=95%
- DB-155757
- SCHEMBL1318307
- AC-29518
- SY006463
- PB27772
-
- MDL: MFCD07368067
- Renchi: 1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9-8-15-16-11(9)7-10/h5-8H,1-4H3,(H,15,16)
- Clave inchi: YDWZPHAJTNZBEG-UHFFFAOYSA-N
- Sonrisas: N1NC2C(=CC=C(B3OC(C)(C)C(C)(C)O3)C=2)C=1
Atributos calculados
- Calidad precisa: 244.13800
- Masa isotópica única: 244.1383080g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 1
- Complejidad: 319
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 47.1
Propiedades experimentales
- Denso: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 134-139 °C
- Punto de ebullición: 404.1℃ at 760 mmHg
- Punto de inflamación: 198.2℃
- PSA: 47.14000
- Logp: 1.86210
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Condiciones de almacenamiento:Inert atmosphere,2-8°C(BD164851)
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Datos Aduaneros
- Código HS:2934999090
- Datos Aduaneros:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 225852-1g |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | 95% | 1g |
£48.00 | 2022-02-28 | |
| Fluorochem | 225852-5g |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | 95% | 5g |
£142.00 | 2022-02-28 | |
| Fluorochem | 225852-10g |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | 95% | 10g |
£252.00 | 2022-02-28 | |
| Fluorochem | 225852-25g |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | 95% | 25g |
£441.00 | 2022-02-28 | |
| Alichem | A269001564-5g |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | 98% | 5g |
$259.70 | 2023-08-31 | |
| Alichem | A269001564-10g |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | 98% | 10g |
$468.00 | 2023-08-31 | |
| Alichem | A269001564-25g |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | 98% | 25g |
$831.60 | 2023-08-31 | |
| Chemenu | CM108759-5g |
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | 0.95 | 5g |
$245 | 2021-08-06 | |
| ChemScence | CS-W006637-1g |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | ≥98.0% | 1g |
$52.0 | 2022-04-26 | |
| ChemScence | CS-W006637-5g |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | ≥98.0% | 5g |
$155.0 | 2022-04-26 |
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, rt → 90 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 130 °C
Referencia
- Organic light-emitting device, European Patent Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 6 h, 80 °C
Referencia
- Discovery of 5-Azaindazole (GNE-955) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability, Journal of Medicinal Chemistry, 2017, 60(10), 4458-4473
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 3 h, 145 °C
Referencia
- Hit-to-Lead Optimization of Benzoxazepinoindazoles As Human African Trypanosomiasis Therapeutics, Journal of Medicinal Chemistry, 2020, 63(5), 2527-2546
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, rt → 80 °C
Referencia
- Preparation of triazine benzimidazole compounds as antitumor agents, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 130 °C
Referencia
- Preparation of carbazoles for organic electroluminescent element, Korea, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 15 h, 100 °C
Referencia
- Preparation of 3-substituted indole derivatives for the treatment of HIV, depression and obesity, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; overnight, 100 °C
Referencia
- Preparation of indazolylpyridone derivatives and their use as MNK1/MNK2 kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ; 18 h, rt → 85 °C; 85 °C → rt
Referencia
- Preparation of pyrrolo[2,1-f][1,2,4]triazin-4-ylamines as IGF-1R kinase inhibitors for the treatment of cancer and other hyperproliferative diseases, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ; rt → 90 °C; 16 h, 90 °C
Referencia
- Preparation of heterocyclic compound as Syk and/or Syk-HDAC dual inhibitor, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 100 °C
Referencia
- Preparation of compounds with AMPK agonistic activity and prodrugs thereof and their application in medicine, China, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, rt → 90 °C
Referencia
- Preparation of amine heterocyclic compound as PIM kinase inhibitor and its application, China, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt → 95 °C; 20 h, 95 °C
Referencia
- Compound used as SHP2 inhibitor and use thereof, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; overnight, 90 °C
Referencia
- Preparation of aminopyrimidines as heparan sulfate biosynthesis inhibitors for the treatment of diseases, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium
Referencia
- Preparation of pyridopyrazines as anticancer agents, World Intellectual Property Organization, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 130 °C
Referencia
- Preparation of pyrazolo-carbazole compounds as organic electroluminescent device materials, Korea, , ,
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Raw materials
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Preparation Products
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:937049-58-6)6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Número de pedido:A850809
Estado del inventario:in Stock
Cantidad:25g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:33
Precio ($):268.0
Correo electrónico:sales@amadischem.com
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Literatura relevante
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
937049-58-6 (6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole) Productos relacionados
- 864771-17-5(3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)
- 915411-02-8(7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)
- 885698-71-5(6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)
- 1187968-75-7(6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine)
- 953411-16-0(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine)
- 885618-33-7(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole)
- 862723-42-0(5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)
- 1189746-27-7(2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole)
- 885698-95-3(2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole)
- 1204580-79-9(2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:937049-58-6)6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Pureza:99%
Cantidad:25g
Precio ($):268.0